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Application Notes
C9-200 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles

(LNPs) for in vivo gene delivery.[1] These LNPs serve as a potent non-viral vector for

encapsulating and delivering nucleic acid payloads, such as messenger RNA (mRNA) and

CRISPR-Cas9 components (Cas9 mRNA and single-guide RNA), to target cells.[1][2] The key

feature of C9-200 and similar ionizable lipids is their pH-dependent charge. They are positively

charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids

during formulation, and are nearly neutral at physiological pH, which enhances stability and

reduces toxicity in circulation.[3][4] Upon cellular uptake via endocytosis, the acidic

environment of the endosome protonates the lipid, triggering the release of the genetic payload

into the cytoplasm.[5][6]

C9-200 has demonstrated particular efficacy for delivery to hepatocytes, making it a valuable

tool for liver-directed gene therapies.[1][3] Studies have shown that LNPs formulated with C9-
200 can achieve significantly higher in vivo efficacy compared to other established lipids. For

instance, in gene editing applications, C9-200 LNPs carrying Cas9 mRNA and an sgRNA

targeting transthyretin (TTR) induced three-fold higher hepatic insertion and deletion (indel)

formation in mice compared to LNPs made with the benchmark lipid C12-200.[1][2] This

enhanced potency makes C9-200 a promising candidate for developing therapies for genetic

disorders, protein replacement, and vaccine development.
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Data Presentation
The following tables summarize key quantitative data for LNPs formulated with C9-200 or

structurally similar ionizable lipids, providing a baseline for experimental design.

Table 1: Typical Physicochemical Properties of Ionizable Lipid Nanoparticles

Parameter Typical Value Method of Analysis

Particle Size (Diameter) 70 - 110 nm
Dynamic Light Scattering
(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at pH 7.4) -5 mV to +5 mV Laser Doppler Velocimetry

Encapsulation Efficiency > 90% RiboGreen Assay

Data synthesized from studies on C12-200 and other similar ionizable lipids.[3][4][7]

Table 2: Comparative In Vivo Efficacy of Ionizable Lipid Nanoparticles in Mice

Ionizable Lipid Payload
Target
Gene/Protein

Efficacy
Readout

Relative
Performance

C9-200

Analogue

(306Oi10)

Luciferase
mRNA

Luciferase
Total Organ
Expression

>20-fold higher
than C12-200;
>3-fold higher
than MC3[3]

C9-200
Cas9 mRNA +

TTR sgRNA

Transthyretin

(TTR)

Hepatic Indel

Formation

3-fold higher

than C12-200[1]

C12-200
Luciferase

mRNA
Luciferase

Total Organ

Expression
Benchmark

DLin-MC3-DMA
Luciferase

mRNA
Luciferase

Total Organ

Expression

~7-fold higher

than C12-200[3]
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Performance is highly dependent on formulation, dose, and specific animal model.

Table 3: Recommended In Vivo Dosing and Safety Assessment Parameters (Mouse Model)

Parameter Recommendation / Method Purpose

Route of Administration Intravenous (tail vein)
Systemic delivery, liver
targeting[3]

mRNA Dose 0.1 - 1.0 mg/kg
Balance efficacy and potential

toxicity[3]

Acute Immune Response Measure serum TNF-α, IL-6
Assess inflammatory response

(2-6 hours post-injection)[3]

Liver Function Measure serum ALT, AST
Assess potential hepatotoxicity

(24-72 hours post-injection)

| Histopathology | H&E staining of liver tissue | Observe tissue morphology and signs of

necrosis or toxicity[3] |

Experimental Protocols
Protocol 1: C9-200 LNP Formulation for mRNA Delivery
via Microfluidic Mixing
This protocol describes the formulation of C9-200 LNPs encapsulating mRNA using a

microfluidic mixing device, such as a NanoAssemblr.

Materials:

C9-200 (in ethanol)[1]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000) (in ethanol)
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mRNA payload (in 10 mM Sodium Citrate Buffer, pH 4.0)

200-proof Ethanol, molecular biology grade

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

Microfluidic mixing instrument and cartridges

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

Prepare Lipid Stock Solution: In a sterile glass vial, combine C9-200, DOPE, cholesterol, and

C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[3][4] Vortex briefly to ensure

complete mixing. The final lipid concentration in the ethanol phase should be between 10-15

mg/mL.

Prepare mRNA Solution: Dilute the mRNA stock in 10 mM Sodium Citrate Buffer (pH 4.0) to

the desired concentration. The final weight ratio of C9-200 to mRNA should be approximately

10:1.[3][4]

Microfluidic Mixing: a. Prime the microfluidic system according to the manufacturer's

instructions, typically with ethanol followed by the citrate buffer.[8] b. Load the lipid-ethanol

solution into one syringe and the mRNA-buffer solution into another. c. Set the flow rate ratio

of the aqueous phase to the ethanol phase at 3:1. d. Initiate mixing. The rapid, controlled

mixing of the two streams causes the LNPs to self-assemble.

Purification and Buffer Exchange: a. Collect the nanoparticle solution from the outlet. b. To

remove residual ethanol and exchange the buffer to a physiological pH, dialyze the LNP

solution against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes.

Characterization and Storage: a. Measure the LNP size, PDI, and zeta potential using

Dynamic Light Scattering (DLS). b. Determine the mRNA encapsulation efficiency using a

nucleic acid quantification assay (e.g., RiboGreen) before and after lysing the nanoparticles

with a detergent like 0.5% Triton X-100. c. Sterile filter the final LNP formulation through a

0.22 µm filter. d. Store the LNPs at 4°C for short-term use (1-2 weeks) or at -80°C for long-

term storage.
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Protocol 2: In Vivo Administration of C9-200 LNPs
(Mouse Model)
This protocol outlines the intravenous (IV) administration of LNPs for systemic delivery,

primarily targeting the liver.

Materials:

Sterile C9-200 LNP formulation in PBS

6-8 week old mice (e.g., C57BL/6 or BALB/c)

Insulin syringes (e.g., 29G)

Mouse restrainer

Procedure:

Dose Calculation: Dilute the LNP stock solution with sterile PBS to achieve the desired final

dose (e.g., 0.5 mg/kg mRNA) in a typical injection volume of 100-200 µL.[3]

Animal Preparation: Place the mouse in a restrainer to immobilize it and expose the tail.

Tail Vein Injection: a. Warm the tail gently with a heat lamp or warm water to dilate the lateral

tail veins. b. Swab the tail with an alcohol wipe. c. Carefully insert the needle, bevel up, into

one of the lateral tail veins. d. Slowly inject the 100-200 µL LNP solution. Successful injection

is indicated by the lack of a subcutaneous bleb and clear passage of the solution into the

vein.

Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate

adverse reactions.

Protocol 3: Assessment of In Vivo Gene Editing Efficacy
This protocol describes how to measure the gene editing efficiency after delivering Cas9 mRNA

and a target-specific sgRNA.

Materials:
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Equipment for humane euthanasia and tissue dissection

DNA extraction kit

PCR primers flanking the sgRNA target site

T7 Endonuclease I (T7E1) or Surveyor nuclease

Agarose gel electrophoresis system

Procedure:

Tissue Harvesting: At a predetermined time point (e.g., 7-14 days post-injection), humanely

euthanize the mouse and perfuse the circulatory system with PBS. Dissect the target organ

(e.g., liver).

Genomic DNA Extraction: Extract genomic DNA (gDNA) from a small piece of the harvested

tissue using a commercial DNA extraction kit.

PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity

PCR.

Mismatch Cleavage Assay (T7E1 Assay): a. Denature and re-anneal the PCR products to

form heteroduplexes between wild-type and edited DNA strands. b. Treat the re-annealed

DNA with T7 Endonuclease I, which cleaves at mismatched sites. c. Analyze the digested

products on an agarose gel. The presence of cleaved fragments indicates the occurrence of

insertions or deletions (indels).

Quantification: Quantify the band intensities on the gel to estimate the percentage of indel

formation. The editing efficiency is calculated as: % Indels = 100 * (1 - (1 - (sum of cleaved

bands) / (sum of all bands))^0.5)

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Formulation
Phase 3: Post-Processing

Prepare Lipid Mix
(C9-200, DOPE, Cholesterol, PEG)

in Ethanol

Microfluidic Mixing
(Aqueous:Ethanol = 3:1)

Prepare Nucleic Acid
(mRNA / sgRNA)

in Acidic Buffer (pH 4.0)
Dialysis vs. PBS

(Buffer Exchange & Ethanol Removal)
Characterization

(Size, PDI, Encapsulation) Sterile Filtration & Storage

Click to download full resolution via product page

Caption: Workflow for C9-200 lipid nanoparticle (LNP) formulation.
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Caption: Cellular mechanism of LNP-mediated gene delivery.
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Caption: General experimental workflow for in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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